tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate: is an organic compound with the molecular formula C11H16FNO2 and a molecular weight of 213.25 g/mol . This compound is characterized by the presence of a fluorine atom, an ethynyl group, and a tert-butyl ester group attached to a pyrrolidine ring . It is used in various chemical and pharmaceutical research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and haloalkanes.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents like diethylaminosulfur trifluoride (DAST).
Addition of the Ethynyl Group: The ethynyl group can be added through Sonogashira coupling reactions involving terminal alkynes and aryl or vinyl halides.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways, but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or the fluorine atom to a hydrogen atom.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiols (RSH) under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted or hydrogen-substituted products.
Substitution: Formation of azido or thiol-substituted products.
Scientific Research Applications
tert-Butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the fluorine atom can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
tert-Butyl 3-fluoropyrrolidine-1-carboxylate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
tert-Butyl 3-ethynylpyrrolidine-1-carboxylate: Lacks the fluorine atom, affecting its interaction with biological targets.
tert-Butyl 3-ethynyl-3-chloropyrrolidine-1-carboxylate: Contains a chlorine atom instead of fluorine, leading to different reactivity and biological properties.
Uniqueness: tert-Butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
2168240-77-3 |
---|---|
Molecular Formula |
C11H16FNO2 |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
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